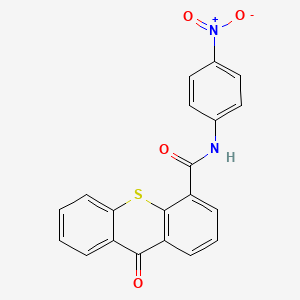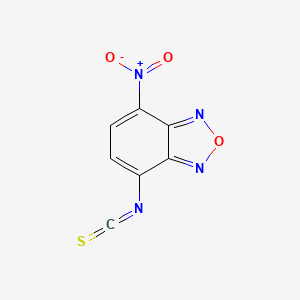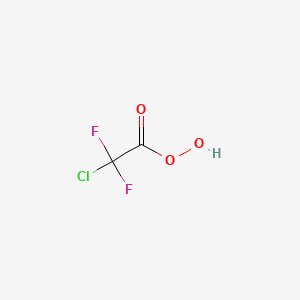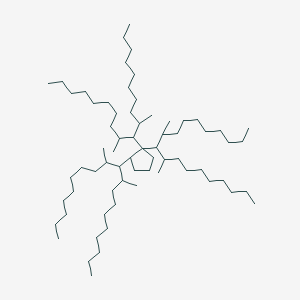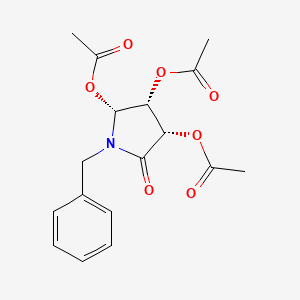
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone is an organic compound that features a methoxyphenyl group and a pyridyl group connected by an ethanone bridge
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 3-pyridylacetonitrile in the presence of a base, followed by reduction and subsequent oxidation to yield the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone include other aryl ketones and pyridyl derivatives. For example:
1-(3-Methoxyphenyl)-2-(2-pyridyl)ethanone: Similar structure but with a different position of the pyridyl group.
1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone: Similar structure but with a different position of the methoxy group.
Properties
CAS No. |
224040-92-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-2-5-12(9-13)14(16)8-11-4-3-7-15-10-11/h2-7,9-10H,8H2,1H3 |
InChI Key |
VNRJUBARXODLGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
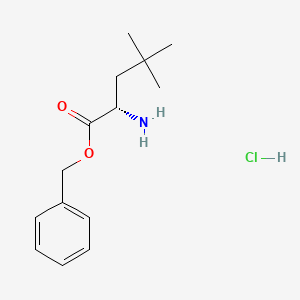
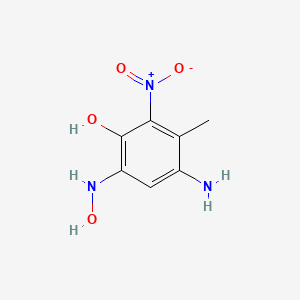

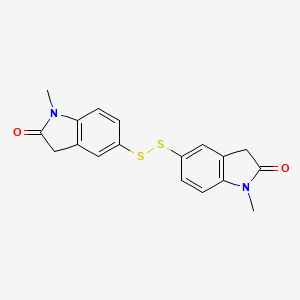
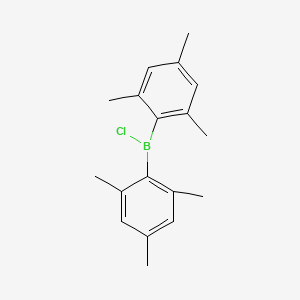
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
